molecular formula C14H14N2O B7481045 2,3-dimethyl-N-pyridin-4-ylbenzamide

2,3-dimethyl-N-pyridin-4-ylbenzamide

Cat. No.: B7481045
M. Wt: 226.27 g/mol
InChI Key: FRXWSPBWQXAZHM-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a pyridin-4-ylamino group at the benzamide’s aromatic ring, with methyl substituents at the 2- and 3-positions. Benzamides are frequently explored for their bioactivity, particularly as kinase inhibitors or enzyme modulators, due to their ability to engage in hydrogen bonding and aromatic interactions .

Properties

IUPAC Name

2,3-dimethyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-3-5-13(11(10)2)14(17)16-12-6-8-15-9-7-12/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXWSPBWQXAZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-pyridin-4-ylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with pyridin-4-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2,3-dimethyl-N-pyridin-4-ylbenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

N-(3-Aminopyridin-4-yl)benzamide (CAS 918550-20-6) Substituents: A pyridin-4-yl group with an amino substituent at the 3-position. Key Differences: The absence of methyl groups on the benzamide ring distinguishes this compound from the target molecule.

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide (CAS 332152-50-8)

  • Substituents : A methyl group on the benzamide and a pyridin-4-ylmethyl group on the phenyl ring.
  • Key Differences : The pyridinylmethyl extension increases molecular complexity and steric bulk, which may influence binding affinity in biological targets. The single methyl group on the benzamide contrasts with the dual methyl groups in the target compound, suggesting lower lipophilicity (XLogP3: ~3.9) compared to 2,3-dimethyl-N-pyridin-4-ylbenzamide .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Substituents: A fluorinated chromenone-pyrazolopyrimidine core with an isopropylbenzamide group. Key Differences: This compound’s extended heterocyclic system and fluorine substituents enhance electronic effects and metabolic stability. Its melting point (175–178°C) and molecular weight (589.1 g/mol) reflect its high structural complexity, which contrasts with simpler benzamides like 2,3-dimethyl-N-pyridin-4-ylbenzamide .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors CAS Number
2,3-Dimethyl-N-pyridin-4-ylbenzamide 2,3-dimethylbenzamide, pyridin-4-yl ~256.3 (calculated) ~3.2* 2/4 Not available
N-(3-Aminopyridin-4-yl)benzamide Benzamide, 3-aminopyridin-4-yl 213.2 ~1.8 3/5 918550-20-6
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide 3-methylbenzamide, pyridin-4-ylmethyl 302.4 ~3.9 1/4 332152-50-8
Example 53 (from ) Fluorinated chromenone-pyrazolopyrimidine, isopropylbenzamide 589.1 ~5.1 4/9 Not available

*Estimated based on methyl group contributions to lipophilicity.

Research Implications

  • Bioactivity: Methyl and halogen substituents are known to enhance lipophilicity and membrane permeability, which could make 2,3-dimethyl-N-pyridin-4-ylbenzamide a candidate for central nervous system (CNS) targets. In contrast, amino groups (as in N-(3-Aminopyridin-4-yl)benzamide) may improve solubility but limit blood-brain barrier penetration .
  • Synthetic Utility : The pyridin-4-yl group in these compounds facilitates π-π stacking interactions in supramolecular chemistry or protein binding, while methyl groups provide steric stabilization .

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